molecular formula C21H22F2N2O2 B4444422 1-(3-fluorobenzoyl)-N-[2-(4-fluorophenyl)ethyl]piperidine-4-carboxamide

1-(3-fluorobenzoyl)-N-[2-(4-fluorophenyl)ethyl]piperidine-4-carboxamide

Cat. No.: B4444422
M. Wt: 372.4 g/mol
InChI Key: KGADWUBDKKWQPE-UHFFFAOYSA-N
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Description

1-(3-Fluorobenzoyl)-N-[2-(4-fluorophenyl)ethyl]piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by the presence of fluorine atoms on both the benzoyl and phenyl groups, which can significantly influence its chemical properties and biological activities.

Preparation Methods

The synthesis of 1-(3-fluorobenzoyl)-N-[2-(4-fluorophenyl)ethyl]piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Benzoyl Intermediate: The synthesis begins with the preparation of 3-fluorobenzoyl chloride from 3-fluorobenzoic acid through a reaction with thionyl chloride.

    Piperidine Derivative Preparation: The next step involves the preparation of the piperidine derivative, which can be achieved by reacting piperidine with 2-(4-fluorophenyl)ethylamine.

    Coupling Reaction: The final step is the coupling of the benzoyl chloride intermediate with the piperidine derivative under basic conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of automated synthesis equipment to scale up the production process.

Chemical Reactions Analysis

1-(3-Fluorobenzoyl)-N-[2-(4-fluorophenyl)ethyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The fluorine atoms on the benzoyl and phenyl groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Fluorobenzoyl)-N-[2-(4-fluorophenyl)ethyl]piperidine-4-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as its interactions with enzymes or receptors in the body.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an analgesic or anti-inflammatory agent.

    Industry: The compound is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-fluorobenzoyl)-N-[2-(4-fluorophenyl)ethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels, which the compound can bind to and modulate their activity. The exact pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

1-(3-Fluorobenzoyl)-N-[2-(4-fluorophenyl)ethyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:

    1-(3-Fluorobenzoyl)-N-[2-(4-chlorophenyl)ethyl]piperidine-4-carboxamide: This compound has a chlorine atom instead of a fluorine atom on the phenyl group, which can affect its chemical reactivity and biological activity.

    1-(3-Chlorobenzoyl)-N-[2-(4-fluorophenyl)ethyl]piperidine-4-carboxamide:

The uniqueness of this compound lies in the presence of fluorine atoms on both the benzoyl and phenyl groups, which can enhance its stability, lipophilicity, and biological activity compared to its analogs.

Properties

IUPAC Name

1-(3-fluorobenzoyl)-N-[2-(4-fluorophenyl)ethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F2N2O2/c22-18-6-4-15(5-7-18)8-11-24-20(26)16-9-12-25(13-10-16)21(27)17-2-1-3-19(23)14-17/h1-7,14,16H,8-13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGADWUBDKKWQPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCCC2=CC=C(C=C2)F)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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